4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium
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Overview
Description
4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane with an oxidizing agent. One common method is the reaction with chlorine or sulfuryl chloride under controlled conditions to introduce the oxide functionality .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form the corresponding phospholane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and sulfuryl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane.
Substitution: Various substituted phosphole derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the dioxaphosphole ring, which can stabilize transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used as a reagent for phosphitylation reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in borylation reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium is unique due to its specific reactivity and the stability provided by the dioxaphosphole ring. This makes it particularly valuable in catalytic applications and in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-oxido-1,3,2-dioxaphospholan-2-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPONEGYFSLRCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O[PH+](O1)[O-])(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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